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Compound of Interest

Compound Name: Musk ketone

Cat. No.: B1676872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of musk ketone against

other nitromusks, namely musk xylene and musk ambrette. The information presented herein is

compiled from a thorough review of experimental data from various genotoxicity assays. This

document aims to serve as a valuable resource for researchers and professionals involved in

the safety assessment of fragrance materials and related compounds.

Executive Summary
The available scientific literature indicates a clear distinction in the genotoxic potential among

the nitromusks discussed. Musk ketone has been extensively tested and has consistently

been found to be non-genotoxic across a battery of standard in vitro and in vivo assays. Musk

xylene is also largely considered non-genotoxic in these assays; however, it has been identified

as a carcinogen in mice, with a proposed non-genotoxic mechanism involving the induction of

hepatic enzymes. In contrast, musk ambrette has demonstrated mutagenic activity in the Ames

test, particularly after metabolic activation.

Comparative Genotoxicity Data
The following table summarizes the results of key genotoxicity studies conducted on musk
ketone, musk xylene, and musk ambrette. The data highlights the differential responses of

these compounds in widely accepted assays for assessing mutagenicity and clastogenicity.
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Assay Musk Ketone Musk Xylene Musk Ambrette

Bacterial Reverse

Mutation Assay (Ames

Test)

Negative in

Salmonella

typhimurium strains

TA98, TA100, TA1535,

and TA1537, with and

without metabolic

activation (S9).[1]

Negative in various S.

typhimurium strains,

with and without

metabolic activation.

[2][3][4]

Positive in S.

typhimurium strain

TA100 with metabolic

activation (S9).[5] This

indicates that

metabolic conversion

is necessary for its

mutagenic effect.

In Vitro Micronucleus

Assay

Negative in human

lymphocytes and

human hepatoma

(Hep G2) cells.[6] No

significant increase in

micronucleated cells

was observed in

Chinese Hamster

Ovary (CHO) cells.

Negative in human

lymphocytes and Hep

G2 cells.[6]

Negative in human

lymphocytes and Hep

G2 cells in the tested

conditions.[6]

In Vivo Micronucleus

Assay

Negative in a mouse

bone marrow

micronucleus assay at

doses up to 1000

mg/kg.[7][8]

No significant

increase in

micronucleated

polychromatic

erythrocytes was

observed in mice.

Data not widely

available.

In Vitro Chromosomal

Aberration Assay

Negative in Chinese

Hamster Ovary (CHO)

cells.[9]

Negative in Chinese

Hamster Ovary (CHO)

cells.[2]

Data not widely

available.

Carcinogenicity
Not classified as a

carcinogen.

Classified as a mouse

liver carcinogen. The

proposed mechanism

is non-genotoxic and

involves the induction

of cytochrome P450

enzymes.[10][11]

Data not sufficient for

classification.
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Experimental Protocols
The genotoxicity assays summarized above are generally performed following standardized

guidelines to ensure data reliability and reproducibility. Below are outlines of the typical

methodologies for the key assays cited.

Bacterial Reverse Mutation Assay (Ames Test)
This test is performed according to OECD Guideline 471.

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with

pre-existing mutations in the histidine operon are used. These mutations render the bacteria

unable to synthesize histidine (auxotrophic).

Exposure: The tester strains are exposed to various concentrations of the test substance,

both with and without a metabolic activation system (S9 fraction from rat liver homogenate).

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation: Plates are incubated for 48-72 hours at 37°C.

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic

state (histidine-synthesizing) will grow and form visible colonies. The number of revertant

colonies is counted.

Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-

dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Micronucleus Assay
This assay is conducted following OECD Guideline 487.

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human

lymphocytes, are cultured.

Exposure: The cells are exposed to a range of concentrations of the test substance, with and

without metabolic activation (S9). A positive control (a known clastogen or aneugen) and a

negative (vehicle) control are included.
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Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting

in binucleated cells. This ensures that the cells analyzed have completed one round of

mitosis.

Harvesting and Staining: After an appropriate incubation period, the cells are harvested,

fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal

fragments or whole chromosomes) is determined by microscopic examination of a large

population of binucleated cells (typically 1000-2000 cells per concentration).

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic

(chromosome-lagging) potential.

In Vivo Micronucleus Assay
This assay is performed in accordance with OECD Guideline 474.

Animal Dosing: Typically, rodents (e.g., mice) are administered the test substance, usually

via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (a

known in vivo mutagen) and a negative control are included.

Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone

marrow is collected from the femur or tibia.

Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and

stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells)

and normochromatic erythrocytes (NCEs; mature red blood cells).

Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a

large number of PCEs (typically 2000 per animal) under a microscope. The ratio of PCEs to

NCEs is also calculated to assess bone marrow toxicity.

Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-

PCEs in the treated groups compared to the control group indicates that the substance is

genotoxic in vivo.[7][8]
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Mechanisms of Genotoxicity and Carcinogenicity
The differing genotoxic profiles of these nitromusks can be attributed to their distinct metabolic

pathways and molecular interactions.
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General workflow for genotoxicity assessment.

Musk Ketone
Musk ketone has consistently tested negative in a comprehensive range of genotoxicity

assays. This suggests that it does not directly interact with DNA to cause mutations or

chromosomal damage, nor is it metabolized to reactive species that do so.

Musk Xylene
While musk xylene is also generally negative in standard genotoxicity tests, its carcinogenicity

in mice is attributed to a non-genotoxic mechanism. Chronic exposure to high doses of musk

xylene induces cytochrome P450 enzymes (specifically CYP2B) in the liver.[10][11] This

sustained enzyme induction can lead to hepatocellular hypertrophy, and eventually, the

development of tumors. This mechanism is considered to have a threshold and may be specific

to rodents.
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Musk Ambrette
The mutagenicity of musk ambrette in the Ames test is dependent on metabolic activation.[5]

The nitro groups in the molecule can be reduced by nitroreductases present in both the S9 mix

and the bacteria to form reactive hydroxylamine and nitroso intermediates. These reactive

metabolites can then form DNA adducts, leading to mutations.

Musk Xylene Musk Ambrette
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Proposed mechanisms of action for musk xylene and musk ambrette.
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Conclusion
In conclusion, the genotoxicity assessment of musk ketone in comparison to other nitromusks

reveals a favorable safety profile for musk ketone. The comprehensive battery of tests

conducted to date consistently demonstrates a lack of genotoxic potential. In contrast, musk

xylene, while not genotoxic in standard assays, raises concerns due to its carcinogenic effects

in animal models, albeit through a proposed non-genotoxic mechanism. Musk ambrette has

shown clear evidence of mutagenicity, contingent on metabolic activation. These findings

underscore the importance of evaluating individual compounds within a chemical class, as

small structural differences can lead to significant variations in their toxicological properties. For

researchers and professionals in drug development and chemical safety, this comparative

analysis highlights the robust, non-genotoxic nature of musk ketone, distinguishing it from

other nitromusks with more cautionary toxicological profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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